1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride
Description
1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride (CAS: 1181458-93-4) is a cyclohexanamine derivative featuring a morpholine-4-carbonyl substituent. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
(1-aminocyclohexyl)-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-11(4-2-1-3-5-11)10(14)13-6-8-15-9-7-13;/h1-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFWZUDQDJTVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride, with the CAS number 1181458-93-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₂₁ClN₂O₂ |
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | (1-aminocyclohexyl)-morpholin-4-ylmethanone; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, in a study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways associated with cell growth and survival .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated a significant reduction in bacterial counts in treated samples compared to controls, highlighting its potential as a therapeutic agent against bacterial infections .
Study 2: Cancer Cell Line Testing
In another study focusing on ovarian cancer, researchers treated cell lines with varying concentrations of the compound. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at nanomolar concentrations. The study concluded that further investigation into the compound’s mechanism could lead to new therapeutic strategies for cancer treatment .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
Aryl-Substituted Cyclohexanamines
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS: 676138-34-4):
1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride (CAS: 1955530-44-5):
Piperazine-Substituted Cyclohexanamines
- (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (CAS: Not specified): Molecular Weight: 198 g/mol (free base). Structure: A methylpiperazine group replaces the morpholine carbonyl. Piperazine increases basicity (pKa ~9.5) compared to morpholine (pKa ~8.3), influencing pharmacokinetics .
Trifluoromethyl-Substituted Cyclohexanamines
- 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS: 1311315-20-4):
Heterocyclic-Substituted Cyclohexanamines
Physicochemical Properties Comparison
Pharmacological Potential
- Morpholine Derivatives : The morpholine group enhances blood-brain barrier penetration, making the target compound suitable for CNS-targeting drugs .
- Piperazine Derivatives : Used in antipsychotics (e.g., aripiprazole analogs) due to their dopamine receptor modulation .
- Trifluoromethyl Derivatives : Common in agrochemicals and antivirals for their metabolic stability .
Preparation Methods
Amide Formation
-
- Morpholinecarbonyl chloride (4-morpholinecarbonyl chloride)
- Cyclohexan-1-amine or derivatives
- Organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., sodium bicarbonate or potassium bicarbonate) to maintain pH 6–10 during reaction
Procedure:
Morpholinecarbonyl chloride is dissolved in an organic solvent at ambient temperature (~20 °C). Cyclohexan-1-amine is added gradually under stirring. The reaction mixture is maintained at pH between 6 and 10 by adding a suitable base such as sodium bicarbonate or potassium bicarbonate to neutralize the hydrochloric acid generated during amide bond formation.-
- Temperature: 20 °C (room temperature)
- pH: 6–10 (controlled with bicarbonate base)
- Time: Typically a few hours until reaction completion
Outcome:
The reaction yields the free base form of 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine with high purity (>99%) confirmed by spectroscopic methods (GC-FID, IR, GCMS, NMR).
Hydrochloride Salt Formation
-
- Free base amide product
- Hydrochloric acid (aqueous or in organic solvent) or alternative mineral acids
Procedure:
The free base is dissolved in aqueous or aqueous-alcoholic solution containing hydrochloric acid. The solution is stirred until complete salt formation occurs. The hydrochloride salt precipitates or can be isolated by evaporation or concentration of the solution. Alternatively, the free base and acid can be reacted directly in organic solvent, allowing the salt to separate by crystallization.Purification:
The hydrochloride salt is filtered, washed, and dried under controlled conditions to yield a stable powder form.Properties:
The hydrochloride salt is non-greasy, non-irritating to skin and mucous membranes, and exhibits excellent stability.
While the above method is the most direct and widely cited, related synthetic steps and intermediates provide additional context:
Preparation of Morpholinecarbonyl Chloride:
Typically prepared by chlorination of morpholinecarboxylic acid derivatives or by reaction of morpholine with phosgene equivalents. This intermediate is critical for the amide bond formation step.Cyclohexan-1-amine Derivative Preparation:
Cyclohexan-1-amine or substituted cyclohexylamines can be prepared by hydrogenation of corresponding nitro compounds or reductive amination of cyclohexanone derivatives.Morpholine Hydrochloride Preparation:
Morpholine hydrochloride, a precursor in related syntheses, can be prepared by reaction of morpholine with ammonium chloride and xylene under controlled heating (80–120 °C), followed by crystallization. This process avoids corrosive hydrochloric acid and improves yield and purity.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature | pH | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Amide Formation | Morpholinecarbonyl chloride, cyclohexan-1-amine, sodium bicarbonate | ~20 °C (room temp) | 6–10 | Several hours | >99% purity (spectroscopy) | Controlled pH essential for selectivity |
| Hydrochloride Salt Formation | Free base amide, HCl (aqueous or organic solvent) | Ambient to mild heating | N/A | Until precipitation | High purity powder | Salt isolation by evaporation or crystallization |
| Morpholine Hydrochloride Preparation (precursor) | Morpholine, ammonium chloride, xylene | 80–120 °C | N/A | 1.5–3 hours | High yield | Avoids corrosive HCl, improves cost efficiency |
Research Findings and Analytical Characterization
The compound and its salts exhibit high purity (>99%) as confirmed by multiple analytical techniques including Gas Chromatography with Flame Ionization Detection (GC-FID), Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).
The hydrochloride salt form is preferred for its improved stability, handling, and biological safety profile, showing no skin or mucous membrane irritation and non-greasy nature.
Economical and efficient production is achieved by using readily available starting materials and mild reaction conditions, avoiding high temperature or pressure hydrogenation steps which are costly and less selective.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Morpholin-4-ylcarbonyl)cyclohexan-1-amine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling morpholine derivatives with cyclohexanamine precursors. Key steps include:
- Formation of the morpholine-carbonyl group via amidation or acylation reactions using reagents like dichloromethane or ethanol as solvents .
- Cyclohexane ring functionalization under controlled temperature (e.g., 0–25°C) and pH conditions to avoid side reactions .
- Catalysts (e.g., Pd/C for hydrogenation) and bases (e.g., NaHB(OAc)₃) are often employed to enhance reaction efficiency .
- Critical Conditions : Strict control of moisture, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization are essential for high yield (>70%) and purity .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by matching predicted chemical shifts (e.g., δ ~3.7 ppm for morpholine protons) and integration ratios .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z ~270 [M+H]⁺) and fragmentation patterns .
- HPLC/GC : Quantify purity (>95%) and detect impurities using reverse-phase columns or chiral stationary phases .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water), but solubility in organic solvents (e.g., DMSO, ethanol) should be tested for reaction compatibility .
- Stability : Store at 2–8°C in airtight, light-protected containers. Stability under acidic/basic conditions should be assessed via accelerated degradation studies (e.g., pH 3–9 at 40°C) .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR chemical shifts) during characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., morpholine-containing derivatives) to identify conformational effects or hydrogen bonding .
- Dynamic NMR : Assess rotational barriers of the morpholine ring or cyclohexane chair conformations, which may cause splitting or broadening of signals .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and optimize molecular geometry to match experimental data .
Q. How does the morpholine ring’s conformation influence reactivity in nucleophilic or catalytic reactions?
- Methodological Answer :
- Steric Effects : The chair conformation of the morpholine ring can hinder nucleophilic attack at the carbonyl group. X-ray crystallography or NOESY NMR can reveal dominant conformers .
- Electronic Effects : The electron-donating oxygen in morpholine enhances carbonyl electrophilicity, facilitating reactions with amines or Grignard reagents. Kinetic studies (e.g., monitoring by IR or LC-MS) quantify reaction rates under varying conditions .
Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- Targeted Assays : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) with isotopic labeling (³H/¹⁴C) to measure affinity (Ki) .
- Molecular Docking : Simulate interactions with receptor active sites (e.g., using AutoDock Vina) to identify critical binding motifs, such as hydrogen bonds with the morpholine oxygen .
- Functional Studies : Measure downstream effects (e.g., cAMP accumulation) in cell-based assays to correlate structural modifications (e.g., cyclohexane substitution) with efficacy .
Data Contradiction and Optimization
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be reconciled during structural analysis?
- Methodological Answer :
- Multi-Method Validation : Combine X-ray diffraction with DFT-optimized geometries to identify lattice packing effects or solvent interactions that distort bond angles .
- Rietveld Refinement : For powder samples, refine crystallographic models against XRD patterns to resolve disorder in the morpholine or cyclohexane moieties .
Q. What methodologies optimize reaction yields when scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acylation) and reduce side products .
- Design of Experiments (DoE) : Use factorial designs (e.g., varying temperature, catalyst loading) to identify critical parameters and interactions for yield maximization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
